PfSUB1-IN-1

Malaria Enzyme inhibition Protease inhibitor

Procure PfSUB1-IN-1 for its definitive, on-target cellular phenotype. This peptidic boronic acid inhibitor demonstrates low nanomolar potency (IC50=15 nM) and >60-fold selectivity for PfSUB1 over the human 20S proteasome, a critical off-target. Its 13-fold hypersensitivity in PfSUB1-hypomorphic P. falciparum lines provides direct evidence of target engagement, making it the superior chemical probe for validating PfSUB1-dependent biology and benchmarking new inhibitor candidates.

Molecular Formula C28H41BN4O7
Molecular Weight 556.5 g/mol
Cat. No. B15559295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfSUB1-IN-1
Molecular FormulaC28H41BN4O7
Molecular Weight556.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H41BN4O7/c1-5-18(4)24(27(37)30-15-22(34)31-21-10-11-23(35)40-29(21)39)32-28(38)25(19-8-6-7-9-19)33-26(36)20-13-16(2)12-17(3)14-20/h12-14,18-19,21,24-25,39H,5-11,15H2,1-4H3,(H,30,37)(H,31,34)(H,32,38)(H,33,36)/t18-,21-,24-,25-/m0/s1
InChIKeyQPYJYLJVRHIMOB-YMLRZMTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PfSUB1-IN-1 (Compound 4c): A Potent and Selective Plasmodium falciparum SUB1 Inhibitor for Antimalarial Research Procurement


PfSUB1-IN-1 (also designated compound 4c) is a peptidic boronic acid inhibitor of Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1), an essential enzyme for merozoite egress from infected erythrocytes during the malaria parasite lifecycle [1]. The compound exhibits low nanomolar inhibitory potency against PfSUB1 (IC50 = 15 nM) and demonstrates >60-fold selectivity over the human 20S proteasome (H20S), a key off-target associated with toxicity in boronic acid-based protease inhibitors [2]. PfSUB1-IN-1 is supplied as a solid powder with stability for long-term storage at -20°C and is intended for laboratory research use only [1].

Why PfSUB1-IN-1 Cannot Be Substituted with Generic PfSUB1 Inhibitors: Differentiated Selectivity and Cellular Target Engagement


PfSUB1 inhibitors span multiple chemotypes—including α-ketoamides, difluorostatones, and boronic acids—each with distinct selectivity and cellular efficacy profiles [1]. Simple substitution based solely on enzyme IC50 is unreliable, as compounds with similar PfSUB1 affinity can exhibit vastly different selectivity over human proteasome (>60-fold for compound 4c versus <10-fold for earlier boronic acid leads) and divergent cellular potency against parasites expressing reduced PfSUB1 levels (13-fold differential for compound 4c) [2][3]. Furthermore, the boralactone warhead present in PfSUB1-IN-1 confers unique selectivity advantages that are not recapitulated by α-ketoamide or other warhead classes, making direct functional replacement without comparative validation scientifically unsound [2].

PfSUB1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Comparative PfSUB1 Enzyme Inhibition Potency: PfSUB1-IN-1 (15 nM) vs. α-Ketoamide Inhibitor Compound 40 (10 nM)

PfSUB1-IN-1 (compound 4c) demonstrates comparable low nanomolar PfSUB1 inhibitory potency (IC50 = 15 nM) to the optimized α-ketoamide inhibitor compound 40 (IC50 = 10 nM) [1][2]. Although compound 40 is marginally more potent at the isolated enzyme level, PfSUB1-IN-1 maintains equivalent order-of-magnitude activity while offering a distinct boronic acid/boralactone chemotype and differentiated selectivity profile, providing researchers with a chemically orthogonal tool compound for target validation and mechanism-of-action studies [1].

Malaria Enzyme inhibition Protease inhibitor PfSUB1

Selectivity Over Human 20S Proteasome (H20S): PfSUB1-IN-1 (>60-fold) vs. Earlier Boronic Acid PfSUB1 Inhibitors

A critical liability of boronic acid-based protease inhibitors is off-target inhibition of the human 20S proteasome (H20S), which can lead to cytotoxicity [1]. PfSUB1-IN-1 (compound 4c) was explicitly designed to mitigate this risk and achieves >60-fold selectivity for PfSUB1 over H20S [1]. In contrast, earlier boronic acid PfSUB1 inhibitors within the same series exhibited substantially lower selectivity, with the parent compound showing less than 10-fold selectivity [1]. The boralactone warhead substitution at the P1 position was instrumental in improving selectivity while retaining low nanomolar PfSUB1 potency [1].

Selectivity Off-target toxicity Human proteasome Boronic acid inhibitors

Cellular Target Engagement: PfSUB1-IN-1 Exhibits 13-Fold Enhanced Potency Against PfSUB1-Hypomorphic P. falciparum Parasites

PfSUB1-IN-1 (compound 4c) displays a 13-fold greater inhibitory effect on the growth of a genetically modified P. falciparum line engineered to express reduced levels of PfSUB1 compared to a wild-type parasite line [1]. This hypersensitization phenotype is a hallmark of on-target cellular activity and provides direct evidence that the compound engages PfSUB1 within the parasite's native cellular environment. In contrast, many earlier PfSUB1 inhibitors, including α-ketoamide compound 8, showed more modest effects on parasite egress (37% inhibition at 100 μM) without demonstrating comparable target-dependent hypersensitivity [2].

Cellular efficacy Target engagement P. falciparum growth inhibition Transgenic parasite line

Potency Advantage Over Early α-Ketoamide PfSUB1 Inhibitors: PfSUB1-IN-1 (15 nM) vs. Compound 8 (570 nM)

PfSUB1-IN-1 (IC50 = 15 nM) exhibits a 38-fold improvement in PfSUB1 inhibitory potency compared to the first-generation α-ketoamide inhibitor compound 8 (IC50 = 570 nM) [1][2]. Compound 8, while representing an early SAR milestone (3.5-fold more potent than reference compound 1/MAM-117), was only capable of inhibiting merozoite egress by 37% at 100 μM in culture [2]. PfSUB1-IN-1, with its substantially enhanced enzyme potency and superior selectivity profile, addresses the limitations of these earlier α-ketoamide tool compounds [1].

Potency improvement SAR α-Ketoamide inhibitors PfSUB1

PfSUB1-IN-1: Optimal Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Validation of PfSUB1 as a Druggable Target in Malaria Asexual Blood Stages

PfSUB1-IN-1 is the preferred chemical probe for validating PfSUB1's essential role in merozoite egress and parasite replication. Its 13-fold hypersensitivity in the PfSUB1-hypomorphic P. falciparum strain provides direct, on-target cellular evidence that the compound's growth inhibitory effects are mediated specifically through PfSUB1 inhibition [1]. Researchers aiming to confirm PfSUB1 target engagement in their own parasite lines should select PfSUB1-IN-1 over α-ketoamide alternatives that lack this robust target-dependent cellular phenotype [1][2].

Selectivity Profiling and Off-Target Liability Assessment for Boronic Acid-Based Antimalarial Programs

Due to its >60-fold selectivity over the human 20S proteasome, PfSUB1-IN-1 serves as a benchmark comparator when evaluating the selectivity of new PfSUB1 inhibitors, particularly those containing boronic acid or other electrophilic warheads [1]. Procurement of PfSUB1-IN-1 enables side-by-side assessment of human proteasome inhibition risk and supports structure-selectivity relationship (SSR) studies aimed at minimizing off-target toxicity in next-generation antimalarial candidates [1].

Structure-Activity Relationship (SAR) Studies on PfSUB1 Inhibitor Chemotypes

PfSUB1-IN-1 represents a well-characterized peptidic boronic acid/boralactone inhibitor suitable as a reference standard in SAR campaigns focused on PfSUB1. Its defined potency (IC50 = 15 nM), selectivity profile (>60-fold over H20S), and cellular target engagement data (13-fold hypersensitivity) provide a quantitative benchmark against which newly synthesized analogues can be compared [1]. The compound's commercial availability ensures experimental reproducibility across independent research groups [3].

Mechanistic Studies of Malaria Parasite Egress and Invasion

PfSUB1-IN-1 is an essential tool for dissecting the molecular events of merozoite egress from infected erythrocytes. By blocking PfSUB1 activity with a potent and selective inhibitor, researchers can arrest parasites at the egress stage, enabling detailed microscopic, biochemical, and proteomic analyses of egress-competent schizonts and the subsequent effects on invasion of new erythrocytes [1][2]. This application is critical for understanding the full scope of PfSUB1 substrates and downstream signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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